molecular formula C12H23N3O3 B13506803 Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate

Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate

Cat. No.: B13506803
M. Wt: 257.33 g/mol
InChI Key: IWPGXEQULKWBLV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate (CAS: 1361111-44-5) is a piperazine derivative featuring a tert-butyl carbamate group at position 1 and a methylcarbamoylmethyl substituent at position 2. Its molecular formula is C₁₁H₂₁N₃O₃, with a molecular weight of 243.31 g/mol and a purity of ≥95% .

This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and enzyme modulators. Its structural versatility allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-5-14-9(8-15)7-10(16)13-4/h9,14H,5-8H2,1-4H3,(H,13,16)

InChI Key

IWPGXEQULKWBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)NC

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate

General Synthetic Strategy

The synthesis generally begins with tert-butyl piperazine-1-carboxylate as a key intermediate, which is commercially available or synthesized via carbamate formation on piperazine. The methylcarbamoylmethyl substituent is introduced through alkylation or acylation reactions, often involving methyl isocyanate or methyl carbamoyl chloride derivatives.

Typical Synthetic Routes

Alkylation of tert-butyl piperazine-1-carboxylate
  • Starting material: tert-butyl piperazine-1-carboxylate
  • Reagents: Methylcarbamoyl chloride or methyl isocyanate derivatives
  • Conditions: Base such as potassium carbonate or triethylamine in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide), temperature ranging from room temperature to 110°C.
  • Procedure: The tert-butyl piperazine-1-carboxylate is reacted with methylcarbamoyl chloride in the presence of a base to form the methylcarbamoylmethyl substituent at the 3-position of the piperazine ring. Microwave irradiation has been reported to enhance reaction rates in similar piperazine functionalizations.
Amide bond formation via carbamoylation
  • Starting material: tert-butyl piperazine-1-carboxylate
  • Reagents: Methyl isocyanate or methylcarbamoyl methyl halides
  • Conditions: Use of potassium carbonate as a base, solvents like N,N-dimethylformamide or 1-methyl-pyrrolidin-2-one, heating at 100-140°C under inert atmosphere.
  • Outcome: Formation of the methylcarbamoylmethyl side chain on the piperazine nitrogen, preserving the tert-butyl carbamate protecting group.

Representative Experimental Data

Yield (%) Reaction Conditions Notes
63.8 Potassium carbonate, dimethyl sulfoxide, 100-110°C, microwave irradiation for 1-16 hours Alkylation of piperazine derivatives with halogenated methylcarbamoyl reagents, followed by extraction and purification via flash chromatography.
86 Triethylamine, methanol, room temperature, 2 hours Carbamate formation on piperazine ring with methylcarbamoyl chloride derivatives, yielding high purity product after chromatography.
31-48 Potassium carbonate, N,N-dimethylformamide or 1-methyl-pyrrolidin-2-one, 110-140°C, 7-16 hours Amide bond formation under inert atmosphere, moderate yields with subsequent recrystallization.

Mechanistic Insights and Optimization

  • Base selection: Potassium carbonate is commonly used to neutralize HCl formed during carbamoylation and to promote nucleophilic substitution.
  • Solvent effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of amine groups and solubilize reactants effectively.
  • Temperature control: Elevated temperatures (100-140°C) improve reaction kinetics but require careful monitoring to avoid decomposition.
  • Microwave irradiation: Accelerates reaction rates and can improve yields by providing uniform heating.

Analytical Characterization

  • Mass spectrometry (MS): Confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~ 329 [M+H]+ for tert-butyl piperazine-1-carboxylate derivatives).
  • Nuclear Magnetic Resonance (NMR): Proton NMR typically shows characteristic singlets for tert-butyl group (~1.4 ppm), multiplets for piperazine methylene protons (3.3-3.6 ppm), and signals corresponding to methylcarbamoyl substituents.
  • Infrared spectroscopy (IR): Shows carbamate C=O stretch (~1700 cm^-1) and amide bands (~1650 cm^-1), confirming functional group presence.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Key Observations
1 Piperazine Boc anhydride, base (e.g., triethylamine), solvent (DCM) 80-90 Formation of tert-butyl piperazine-1-carboxylate
2 tert-Butyl piperazine-1-carboxylate Methylcarbamoyl chloride, potassium carbonate, DMF/DMSO, 100-140°C 30-65 Introduction of methylcarbamoylmethyl group via alkylation or carbamoylation
3 Crude product Purification by flash chromatography or recrystallization - Product isolation and purity enhancement

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-Butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate is a chemical compound with potential applications in scientific research. Information regarding its specific applications, synthesis, and characteristics can be found in various databases and scientific literature .

General Information
CAS Number: 1784412-41-4 is assigned to this compound .
Molecular Weight: The compound has a molecular weight of 257.3 g/mol .

Potential Applications
While specific case studies and comprehensive data tables are not available in the search results, tert-butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate, which shares structural similarities, has potential applications in pharmaceutical research due to its structural features that may confer biological activity. It could be utilized as a lead compound in drug development targeting various diseases, particularly those requiring modulation of neurotransmitter systems or inflammatory pathways. Its unique structure may allow for further modifications to enhance efficacy or reduce toxicity.

Structural Similarities and Biological Activity
Several compounds share structural similarities with tert-butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate:

  • Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate Contains an oxopropyl moiety which may enhance solubility and exhibits antimicrobial activity.
  • Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate Exhibits anti-inflammatory activity but possesses a piperidine ring instead of piperazine, leading to different pharmacodynamics due to the ring structure.
  • Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate With a smaller azetidine ring, this compound exhibits anticancer activity and may influence receptor binding differently.

These comparisons illustrate that while sharing common functionalities, each compound possesses unique structural features that can significantly impact their biological profiles and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The tert-butyl piperazine-1-carboxylate core is conserved across analogues, but substituents at position 3 or 4 significantly alter physicochemical and biological properties. Key examples include:

Compound Name / Substituent Key Structural Features Functional Impact Reference
Target Compound : Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate Methylcarbamoylmethyl group at position 3 Enhances hydrogen bonding; moderate polarity
Morpholino-triazino derivative () Morpholino and triazino-thieno groups Increased rigidity; potential π-π stacking interactions
Fluorophenyl-triazolylmethyl derivatives (Compounds 1a, 1b; ) Fluorophenyl and triazolylmethyl groups Susceptibility to degradation in gastric fluid
Indolyl-propyl derivatives (trans-1, trans-2; ) Indol-3-yl and propyl groups Antiviral activity against SARS-CoV-2
Cyanopyridinyl derivatives (Compounds 5–9; ) Cyanopyridinyl groups High reactivity for cross-coupling reactions
Cyclopropylmethyl derivative () Cyclopropylmethyl substituent Increased lipophilicity; steric bulk

Physicochemical Properties

  • Solubility and Log S: The target compound’s methylcarbamoylmethyl group confers moderate polarity, with predicted Log S ≈ -2.5 (indicating moderate aqueous solubility). In contrast, the 4-methylpiperazine analogue () has higher lipophilicity (Log S ≈ -3.1) due to the nonpolar methyl group . The cyanopyridinyl derivatives () exhibit lower solubility (Log S < -3.5) owing to aromatic stacking and reduced hydrogen-bonding capacity .
  • Stability :

    • The target compound’s tert-butyl carbamate group enhances stability under acidic conditions.
    • Fluorophenyl-triazolylmethyl derivatives () degrade in simulated gastric fluid, limiting oral bioavailability .

Key Research Findings

  • Stability Advantage : Unlike fluorophenyl derivatives (), the target compound resists degradation in acidic media, making it suitable for oral drug formulations.
  • Versatility : The methylcarbamoylmethyl group allows facile conjugation with bioactive moieties (e.g., indole, triazole), as seen in SARS-CoV-2 inhibitors () .
  • Limitations : Lower lipophilicity compared to cyclopropylmethyl derivatives () may reduce blood-brain barrier penetration .

Biological Activity

Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate (CAS: 1784412-41-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted with a tert-butyl group and a methylcarbamoyl moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.
  • Cytotoxicity : Research has shown varying degrees of cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Interaction with Enzymes : The compound may bind to active sites of enzymes, inhibiting their function and thereby affecting metabolic processes.
  • Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into cellular membranes, disrupting integrity and function.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µM .
  • Cytotoxicity Assays :
    • In vitro assays indicated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 15 µM to 30 µM .
  • Enzyme Inhibition :
    • Preliminary data suggest that this compound can inhibit the activity of certain enzymes involved in nucleotide metabolism, potentially impacting cell proliferation .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

A research team investigated the anticancer properties of the compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (≥20 µM) .

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µM against both pathogens, indicating its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
AntimicrobialInhibition of bacterial growth10 - 50 µM
CytotoxicityDecreased viability in cancer cells15 - 30 µM
Enzyme InhibitionReduced enzyme activityVaries

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with Boc-protection of piperazine using tert-butyl chloroformate, followed by functionalization at the 3-position. For example, coupling methylcarbamoylmethyl groups may involve nucleophilic substitution or amidation reactions. Key intermediates are characterized via HPLC (for purity assessment) and ¹H/¹³C NMR (to confirm regiochemistry and functional group integrity). Solvent choice (e.g., dichloromethane or toluene) and reaction time are critical for optimizing yields .

Q. Which analytical techniques are essential for confirming the compound’s structural identity?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and methylcarbamoyl protons (δ ~2.8–3.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺).
  • FT-IR : Peaks at ~1680–1700 cm⁻¹ confirm carbonyl groups (Boc and carbamoyl) .

Q. How does the tert-butyl group influence the compound’s stability during synthesis?

The Boc (tert-butoxycarbonyl) group acts as a protecting group for the piperazine nitrogen, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). It is stable under basic conditions but can be selectively removed with acids (e.g., HCl in dioxane) for further functionalization .

Q. What are the common solvents and reaction conditions for synthesizing derivatives of this compound?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while bases like triethylamine or DMAP catalyze coupling reactions. Reactions are typically conducted under inert atmospheres (N₂/Ar) at 0–25°C to control exothermicity and side-product formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

Low yields often arise from steric hindrance at the piperazine 3-position. Strategies include:

  • Temperature modulation : Gradual warming (e.g., 0°C → RT) to balance reactivity and selectivity.
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings.
  • Solvent optimization : Switching to THF or DCM to improve reagent solubility .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers of the carbamoyl group).
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms connectivity.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX ) provides unambiguous structural validation .

Q. What methodologies enable selective functionalization of the methylcarbamoyl group?

The methylcarbamoyl group can undergo:

  • Oxidation : Using KMnO₄ to convert the methyl group to a carboxylic acid.
  • Reduction : NaBH₄/I₂ selectively reduces the carbonyl to a hydroxyl group.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids for aryl substitutions .

Q. How can computational modeling guide the design of bioactive derivatives?

  • Docking studies : Predict binding affinity to target receptors (e.g., serotonin or dopamine receptors).
  • QSAR : Correlate substituent electronic properties (Hammett σ) with biological activity.
  • DFT calculations : Optimize geometries for synthetic feasibility .

Q. What strategies mitigate racemization in stereochemically sensitive derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce enantioselectivity.
  • Low-temperature reactions : Minimize thermal scrambling of stereocenters.
  • Enzymatic resolution : Lipases (e.g., CAL-B) for kinetic separation of enantiomers .

Q. How can reaction progress be monitored in real time to prevent over-functionalization?

  • In-line FT-IR : Tracks carbonyl or amine group consumption.
  • LC-MS : Identifies intermediates and byproducts.
  • TLC with derivatization : Ninhydrin staining detects free amines, ensuring Boc deprotection is complete .

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